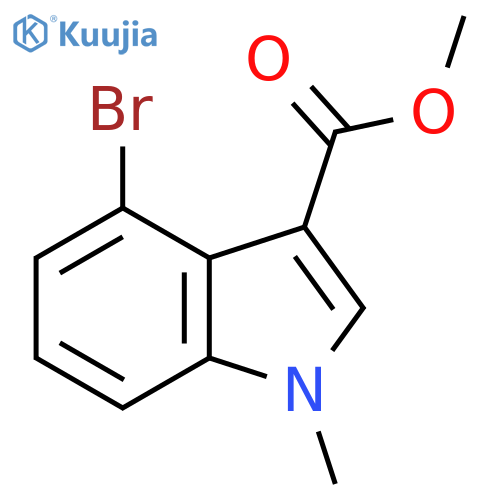

Cas no 2092477-59-1 (1H-Indole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester)

2092477-59-1 structure

商品名:1H-Indole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester

CAS番号:2092477-59-1

MF:C11H10BrNO2

メガワット:268.106602191925

MDL:MFCD32695984

CID:4710869

1H-Indole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester

-

- MDL: MFCD32695984

- インチ: 1S/C11H10BrNO2/c1-13-6-7(11(14)15-2)10-8(12)4-3-5-9(10)13/h3-6H,1-2H3

- InChIKey: XXCAVWCDOTZUJZ-UHFFFAOYSA-N

- ほほえんだ: N1(C)C2=C(C(Br)=CC=C2)C(C(OC)=O)=C1

1H-Indole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Matrix Scientific | 222405-500mg |

Methyl 4-bromo-1-methyl-1H-indole-3-carboxylate, 95% min |

2092477-59-1 | 95% | 500mg |

$630.00 | 2023-09-09 | |

| Matrix Scientific | 222405-1g |

Methyl 4-bromo-1-methyl-1H-indole-3-carboxylate, 95% min |

2092477-59-1 | 95% | 1g |

$1008.00 | 2023-09-09 |

1H-Indole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester 関連文献

-

Ying-Ying Liu,Jian-Fang Ma,Jin Yang,Ji-Cheng Ma,Guang-Ju Ping CrystEngComm, 2008,10, 565-572

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Shi-Lu Zheng,Yun-Xiang Zou,Zhong Wen,Jia-Fu Lin,Ling-Hui Gu,Long Chen Org. Biomol. Chem., 2021,19, 6812-6816

2092477-59-1 (1H-Indole-3-carboxylic acid, 4-bromo-1-methyl-, methyl ester) 関連製品

- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 307-59-5(perfluorododecane)

- 412273-99-5(ethyl 2-{1-oxaspiro2.5octan-4-yl}acetate, cis)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量